
2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Nicotinamide Core: Starting with a nicotinamide derivative, the core structure is prepared through standard organic reactions such as amide formation.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Dioxaborolane Group: The dioxaborolane group is often introduced through a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and dioxaborolane moieties.
Reduction: Reduction reactions may target the nicotinamide core or the pyrrolidine group.
Substitution: Various substitution reactions can occur, especially at the amino and pyrrolidine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)nicotinamide: Lacks the dioxaborolane group.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: Lacks the pyrrolidine group.
Uniqueness
The presence of both the pyrrolidine and dioxaborolane groups in 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
属性
分子式 |
C18H29BN4O3 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
2-amino-N-(2-pyrrolidin-1-ylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H29BN4O3/c1-17(2)18(3,4)26-19(25-17)13-11-14(15(20)22-12-13)16(24)21-7-10-23-8-5-6-9-23/h11-12H,5-10H2,1-4H3,(H2,20,22)(H,21,24) |
InChI 键 |
QNIDJQXYLRXERA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)NCCN3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



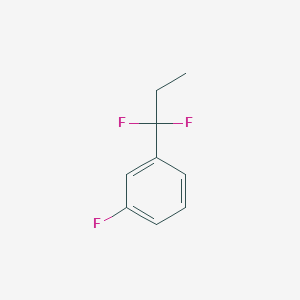

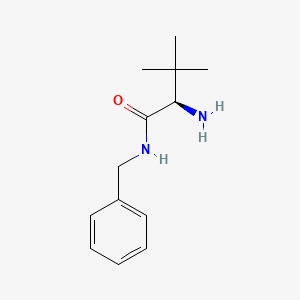
![Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate](/img/structure/B11762551.png)
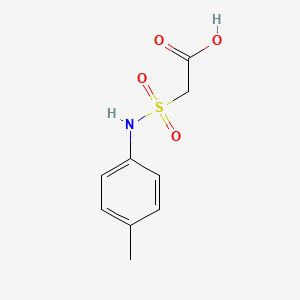


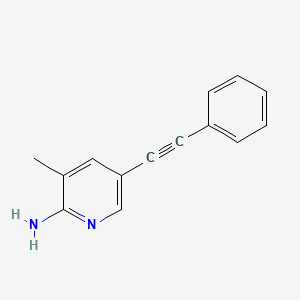
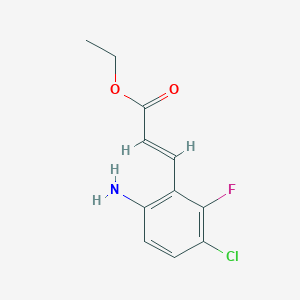
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
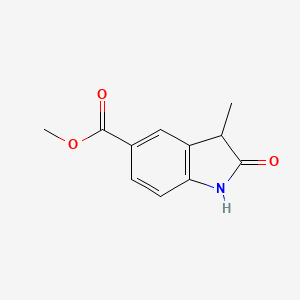

![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)
